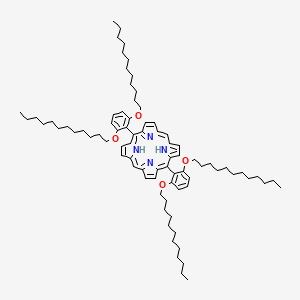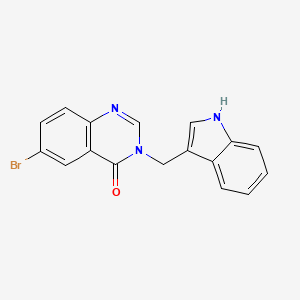![molecular formula C17H12S B13780795 Benzo[b]naphtho[1,2]thiophene, 4-methyl CAS No. 84258-61-7](/img/structure/B13780795.png)
Benzo[b]naphtho[1,2]thiophene, 4-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]naphtho[1,2]thiophene, 4-methyl is an aromatic organic compound with a molecular formula of C17H12S. This compound is part of the thiophene family, which is known for its high photoluminescence quantum efficiency and excellent carrier mobility . These properties make it significant in materials science, particularly in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[1,2]thiophene, 4-methyl often involves multistep preparation, expensive metal-catalyst consumption, and strong alkaline or acidic conditions . One practical synthetic route is inspired by the biodegradation of benzothiophene. This method involves regioselective oxidation and Diels–Alder type dimerization . Another method includes the intramolecular Friedel–Crafts reaction, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls .
Industrial Production Methods
The use of metal catalysts and strong reaction conditions are common in industrial synthesis to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]naphtho[1,2]thiophene, 4-methyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Benzo[b]naphtho[1,2]thiophene, 4-methyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials for electronics, such as OFETs, OLEDs, and OPVs.
Wirkmechanismus
The mechanism by which Benzo[b]naphtho[1,2]thiophene, 4-methyl exerts its effects involves interactions with various molecular targets and pathways. Computational studies have shown that oxidative addition performed on specific positions of the molecule has different kinetic barriers, influencing its reactivity . The compound’s photophysical properties are also influenced by its interactions with different Brønsted acids .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]naphtho[1,2]thiophene, 4-methyl can be compared with other thiophene derivatives such as:
Benzo[b]thiophene: Known for its use in pharmaceuticals and materials science.
Benzo[c]thiophene: Another isomer with similar applications.
Dibenzothiophene: Widely used as a backbone unit in organic electronics.
The uniqueness of this compound lies in its additional benzene ring fused to the thiophene structure, which enhances its photophysical properties and makes it a valuable compound in advanced material applications .
Eigenschaften
CAS-Nummer |
84258-61-7 |
|---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-7-13-12(11)9-10-16-17(13)14-6-2-3-8-15(14)18-16/h2-10H,1H3 |
InChI-Schlüssel |
LZLSFQYPDPVVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


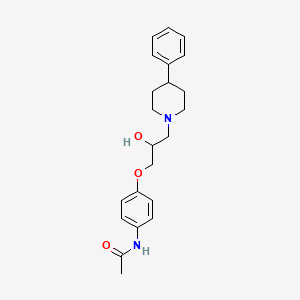

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
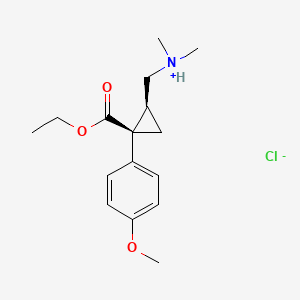
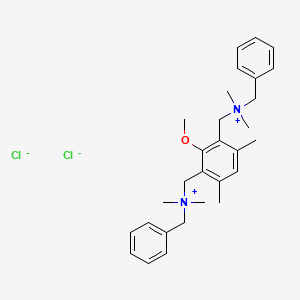
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)

